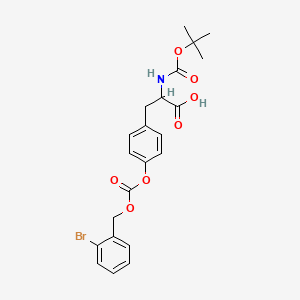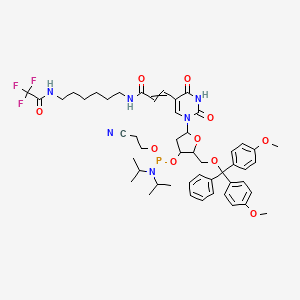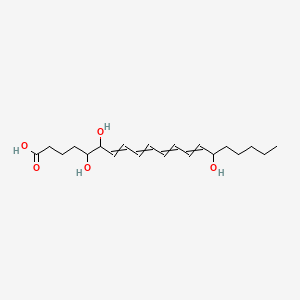
lipoxin-A4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipoxin-A4 is a bioactive lipid mediator derived from arachidonic acid. It is known for its potent anti-inflammatory and immunomodulatory properties. This compound plays a crucial role in resolving inflammation by promoting the clearance of apoptotic cells and regulating the behavior of various immune cells, including neutrophils and macrophages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipoxin-A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxides, which are then converted to this compound through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant lipoxygenase enzymes to catalyze the conversion of arachidonic acid to this compound. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lipoxin-A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various epimers and analogs of this compound, which exhibit different biological activities and stability profiles .
Applications De Recherche Scientifique
Lipoxin-A4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: It is used to investigate the mechanisms of inflammation resolution and immune cell regulation.
Medicine: this compound has therapeutic potential in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. .
Mécanisme D'action
Lipoxin-A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production, promotion of apoptotic cell clearance, and regulation of immune cell behavior. Key molecular targets and pathways involved include nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ .
Comparaison Avec Des Composés Similaires
Lipoxin-A4 is part of a family of lipid mediators known as lipoxins. Similar compounds include:
Lipoxin-B4: Another member of the lipoxin family with similar anti-inflammatory properties.
15-epi-Lipoxin-A4: An epimer of this compound with enhanced stability and anti-inflammatory activity.
Resolvins: Lipid mediators derived from omega-3 fatty acids with potent anti-inflammatory and pro-resolving properties.
Maresins: Specialized pro-resolving mediators involved in tissue repair and inflammation resolution
This compound is unique in its ability to modulate a wide range of immune responses and promote the resolution of inflammation, making it a valuable compound for therapeutic applications.
Propriétés
IUPAC Name |
5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
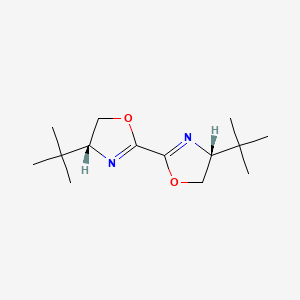
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
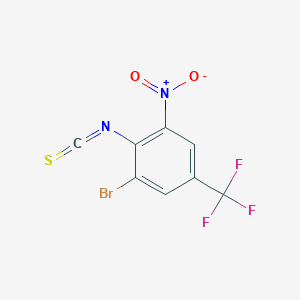
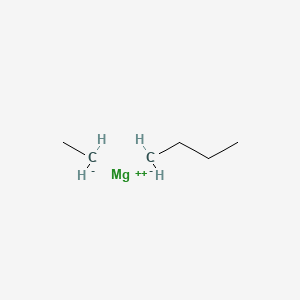
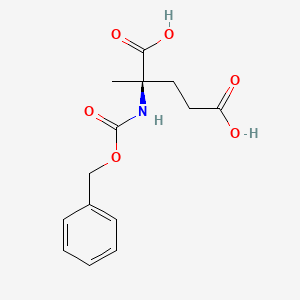
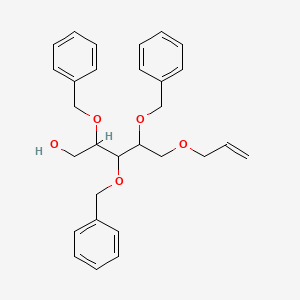
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
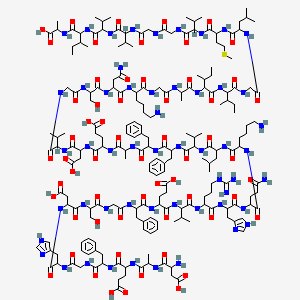
![Methyl 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13392722.png)
